

VU0134992 hydrochloride precipitation issues and solutions

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Compound of Interest

Compound Name: VU0134992 hydrochloride

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Technical Support Center: VU0134992 Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **VU0134992 hydrochloride**. The information is designed to address common issues and provide solutions for challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is **VU0134992 hydrochloride** and its primary mechanism of action?

VU0134992 hydrochloride is a subtype-preferring and orally active small molecule that functions as a selective blocker of the inward-rectifier potassium (Kir) channel 4.1 (Kir4.1).[1][2] Its mechanism of action involves binding to the pore-forming region of the Kir4.1 subunit, thereby obstructing the channel's activity.[1] While it is selective for Kir4.1, it also demonstrates activity towards Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[1][2]

Q2: What are the advantages of using the hydrochloride salt form of VU0134992?

The hydrochloride salt form of VU0134992 generally provides enhanced water solubility and stability in comparison to its free base form.[1][3] This improved solubility is advantageous for preparing stock solutions and for in vivo formulations.[1]



Q3: What are the recommended storage conditions for VU0134992 hydrochloride?

For long-term stability, solid **VU0134992 hydrochloride** should be stored at -20°C, where it can remain stable for at least three to four years.[1][4][5] Stock solutions prepared in a solvent should be stored at -80°C for up to one year.[1][4][5] It is advisable to aliquot stock solutions into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue 1: Difficulty dissolving **VU0134992 hydrochloride** or observing precipitation.

- Possible Cause: Incorrect Solvent
 - Solution: VU0134992 hydrochloride has limited solubility in aqueous solutions. It is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] For in vivo studies, co-solvent systems are often necessary.
 [3]
- · Possible Cause: Solubility Limits Exceeded
 - Solution: There are conflicting reports on the exact solubility of VU0134992 hydrochloride in DMSO, with figures ranging from approximately 1 mg/mL to as high as 230 mg/mL.[1][3] It is recommended to begin with a lower concentration and incrementally increase it. If precipitation occurs, sonication may aid in dissolving the compound.[1][2][4]
- Possible Cause: Low Temperature
 - Solution: If you are working with cooled solutions, the compound may precipitate. Gently warming the solution can help with dissolution.[1]
- Possible Cause: pH of the Solution
 - Solution: The solubility of the hydrochloride salt can be dependent on the pH. Ensure the pH of your final experimental buffer is compatible with the compound's stability and solubility.[1]

Issue 2: Inconsistent or unexpected experimental results.



- Possible Cause: Off-Target Effects
 - Solution: Although VU0134992 is selective for Kir4.1, it also inhibits Kir4.2, Kir3.1/3.2, and Kir3.1/3.4 with similar potency.[1][6] If your experimental system expresses these other channels, the observed effects may not be solely attributable to Kir4.1 inhibition.[1] Utilize appropriate controls to dissect the specific contribution of Kir4.1.
- Possible Cause: Compound Degradation
 - Solution: Confirm that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[1] Aliquoting stock solutions is recommended.[1]
- Possible Cause: Cell Viability Issues
 - Solution: At high concentrations, VU0134992 may affect cell viability. It is crucial to
 perform a dose-response curve and evaluate cell viability using assays such as MTT or
 LDH in your specific cell type.[1]

Quantitative Data

Table 1: Solubility of VU0134992

Solvent	Maximum Concentration	Notes	Reference
DMSO	60 mg/mL (145.85 mM)	Sonication is recommended to aid dissolution.	[4][5]
DMSO	100 mM		[7]
Ethanol	100 mM		[5][7]
DMF	2 mg/mL		[8]

Note: There are conflicting reports on solubility. Always refer to the Certificate of Analysis for your specific batch.[3]



Table 2: Inhibitory Potency (IC50) of VU0134992 on Various Kir Channels

Target Channel	Assay Method	IC50 (μM)	Selectivity Notes	Reference
Homomeric Kir4.1	Whole-cell patch clamp (-120 mV)	0.97		[2][4][9]
Kir4.1/5.1	Whole-cell patch clamp (-120 mV)	9	9-fold selective for homomeric Kir4.1	[2][9]
Kir1.1	Thallium flux assay	>30	>30-fold selective for Kir4.1	[9]
Kir2.1	Thallium flux assay	>30	>30-fold selective for Kir4.1	[9]
Kir2.2	Thallium flux assay	>30		[9]
Kir3.1/3.2	Thallium flux assay	2.5	Similar potency to Kir4.1	[2][6]
Kir3.1/3.4	Thallium flux assay	3.1	Similar potency to Kir4.1	[2][6]
Kir4.2	Thallium flux assay	8.1	Similar potency to Kir4.1	[2][6]

Experimental Protocols

Protocol 1: Preparation of **VU0134992 Hydrochloride** Stock Solution (e.g., 10 mM in DMSO)

- Bring the vial of solid **VU0134992 hydrochloride** to room temperature before opening.
- To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO to the vial. For example, for 1 mg of **VU0134992 hydrochloride** (FW: 447.84 g/mol), add 223.3 μ L of DMSO.[1]



- Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[1][2]
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
- Store the aliquots at -80°C.[1]

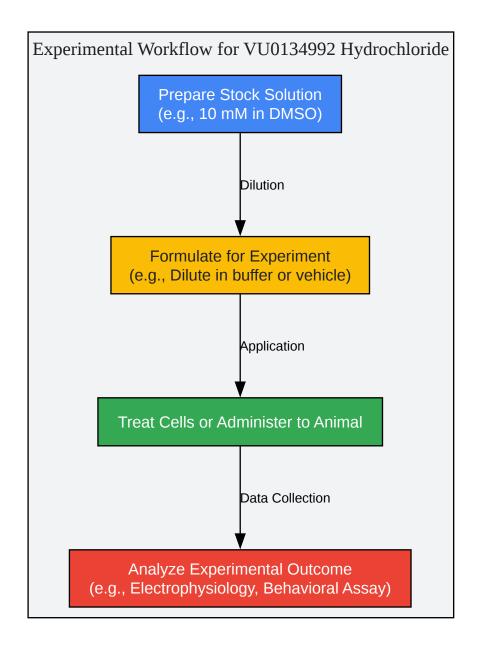
Protocol 2: Formulation for In Vivo Oral Administration in Rats

This protocol is based on a study in rats.[1]

- Prepare a vehicle solution consisting of 10% ethanol, 40% PEG400, and 50% saline.[1][10]
- Dissolve the required amount of **VU0134992 hydrochloride** in the vehicle to achieve the desired final concentration for dosing (e.g., 50-100 mg/kg).[1][10]
- Ensure the compound is fully dissolved before administration. If precipitation occurs, sonication may be used.[2][10]

Visualizations

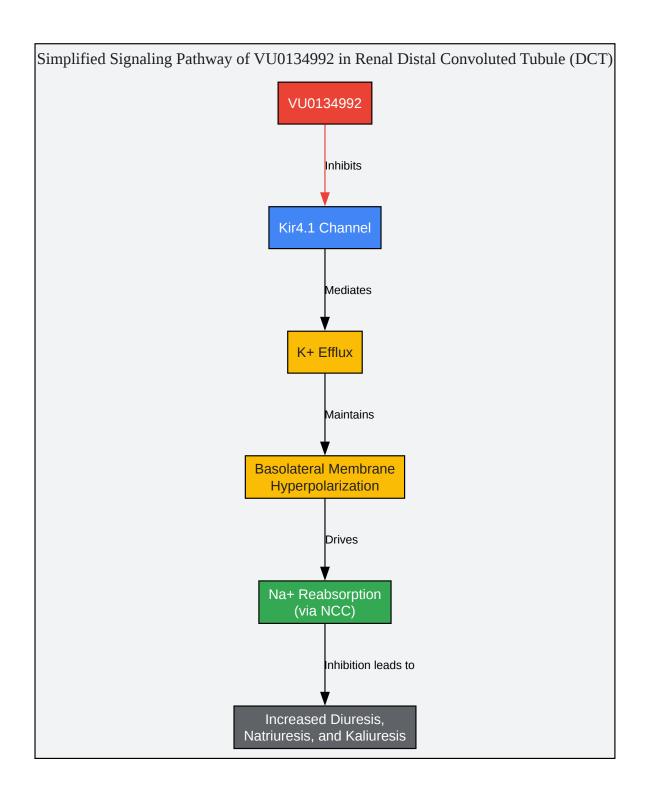




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Caption: A generalized experimental workflow for using VU0134992 hydrochloride.





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Caption: Simplified signaling pathway of VU0134992 in the renal DCT.



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